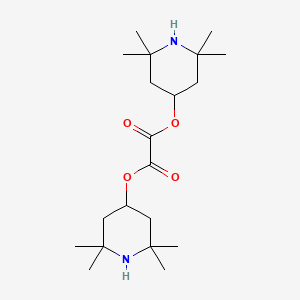
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is a chemical compound known for its applications in various fields, including polymer stabilization and UV protection. This compound is a hindered amine light stabilizer (HALS), which helps in preventing the degradation of polymers by ultraviolet light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethanedioic acid (oxalic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain a high-purity compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield nitroxyl radicals, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation by UV light.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a protective agent in drug formulations.
Industry: It is widely used in the plastics industry as a UV stabilizer to enhance the durability and lifespan of plastic products
Mecanismo De Acción
The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate involves its ability to scavenge free radicals and deactivate reactive oxygen species. This compound acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, thereby preventing the degradation of the material. It also blocks calcium channels and acts as an antagonist at nicotinic acetylcholine receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV stabilizer compared to other similar compounds. Its ability to act as a heat controller and its interaction with phenolic antioxidants make it particularly valuable in applications requiring long-term stability and protection .
Propiedades
Número CAS |
82780-69-6 |
|---|---|
Fórmula molecular |
C20H36N2O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) oxalate |
InChI |
InChI=1S/C20H36N2O4/c1-17(2)9-13(10-18(3,4)21-17)25-15(23)16(24)26-14-11-19(5,6)22-20(7,8)12-14/h13-14,21-22H,9-12H2,1-8H3 |
Clave InChI |
GMHDUYXGKJNFHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


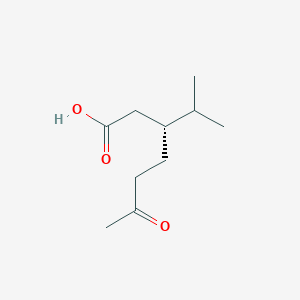
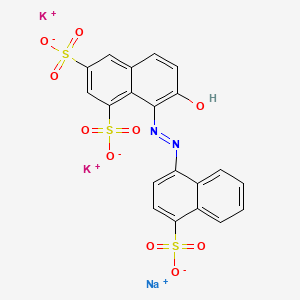
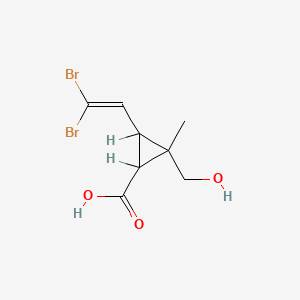

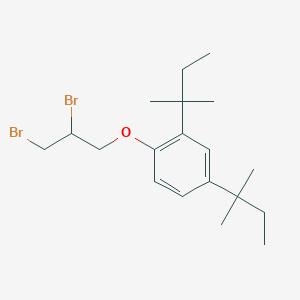


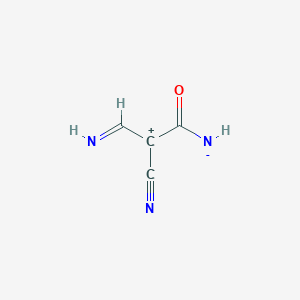
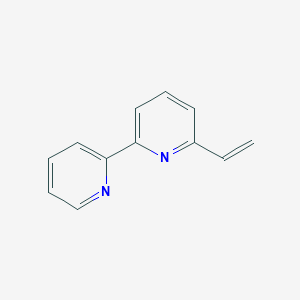
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

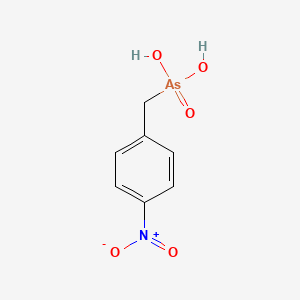
![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
